Elafibranor in Non-Alcoholic Fatty Liver Disease: A Technical Guide to its Molecular Targets and Mechanisms
Elafibranor in Non-Alcoholic Fatty Liver Disease: A Technical Guide to its Molecular Targets and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to the more severe non-alcoholic steatohepatitis (NASH), which can lead to cirrhosis and hepatocellular carcinoma. Elafibranor (GFT505) is a dual peroxisome proliferator-activated receptor (PPAR) α and δ agonist that has been extensively investigated as a therapeutic agent for NAFLD and NASH. This technical guide provides an in-depth overview of the molecular targets of elafibranor and its mechanisms of action in the context of NAFLD, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.
Molecular Targets of Elafibranor: PPARα and PPARδ
Elafibranor's primary molecular targets are the peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ), which are nuclear receptors that function as ligand-activated transcription factors.[1][2] Upon activation by elafibranor, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
PPARα: The Metabolic Regulator
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver.[1] Its activation by elafibranor plays a crucial role in regulating lipid metabolism. Key functions of PPARα activation in the liver include:
-
Enhanced Fatty Acid β-oxidation: Upregulation of genes encoding enzymes involved in the mitochondrial and peroxisomal breakdown of fatty acids, leading to reduced hepatic fat accumulation (steatosis).[1]
-
Reduced Triglyceride Synthesis: Decreased expression of genes involved in triglyceride synthesis.
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways.
PPARδ: The Modulator of Glucose Homeostasis and Inflammation
PPARδ is ubiquitously expressed and is involved in a wide range of physiological processes.[1] In the context of NAFLD, elafibranor's activation of PPARδ contributes to:
-
Improved Insulin Sensitivity: Enhanced glucose uptake and utilization in peripheral tissues.[1]
-
Increased Fatty Acid Oxidation: Stimulation of fatty acid catabolism in skeletal muscle and adipose tissue.[1]
-
Anti-inflammatory and Anti-fibrotic Effects: Modulation of inflammatory responses and inhibition of hepatic stellate cell activation, a key event in liver fibrosis.[2]
Quantitative Effects of Elafibranor
The therapeutic effects of elafibranor have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data on its impact on gene expression, histological improvements, and metabolic parameters.
Table 1: Effects of Elafibranor on Hepatic Gene and Protein Expression
| Gene/Protein | Model System | Treatment Details | Fold Change/Percentage Change | Reference(s) |
| α-SMA | NASH-on-a-chip (HSCs) | Elafibranor | ~13-fold lower expression | [3] |
| Neutral Lipids | NASH-on-a-chip (HCs) | Elafibranor | ~7.7-fold decrease in fluorescence intensity | [3] |
| Hepatic Triglycerides | E3L.CETP mice with HFC diet | Elafibranor (15 mg/kg/d) for 10 weeks | -44% decrease vs. HFC control | [4] |
| Hepatic Cholesterol Esters | E3L.CETP mice with HFC diet | Elafibranor (15 mg/kg/d) for 10 weeks | -29% decrease vs. HFC control | [4] |
| Collagen | E3L.CETP mice with HFC diet | Elafibranor (15 mg/kg/d) for 10 weeks | 2.9-fold lower vs. HFC control | [4] |
HSCs: Hepatic Stellate Cells; HCs: Hepatocytes; HFC: High Fat and Cholesterol
Table 2: Clinical Efficacy of Elafibranor in NASH (GOLDEN-505 Trial)
| Endpoint | Elafibranor (120 mg/day) | Placebo | Odds Ratio (95% CI) | p-value | Reference(s) |
| NASH Resolution (post-hoc analysis) | 19% | 12% | 2.31 (1.02-5.24) | 0.045 | [5] |
| Change in Metabolic Parameters | |||||
| Total Cholesterol | Significant reduction | - | - | <0.05 | [6] |
| Triglycerides | Significant reduction | - | - | <0.05 | [6] |
| LDL Cholesterol | Significant reduction | - | - | <0.05 | [6] |
| HDL Cholesterol | Significant increase | - | - | <0.05 | [5] |
| Fasting Glucose (in diabetic patients) | -0.98 ± 0.56 mmol/L | - | - | 0.08 | [5] |
| HbA1c (in diabetic patients) | -0.46% | - | - | <0.05 | [5] |
Table 3: Clinical Efficacy of Elafibranor in NASH (RESOLVE-IT Trial - Interim Analysis)
| Endpoint | Elafibranor (120 mg/day) | Placebo | p-value | Reference(s) |
| NASH Resolution without Worsening of Fibrosis | 19.2% | 14.7% | 0.0659 | [6] |
| Fibrosis Improvement of at least one stage | 24.5% | 22.4% | Not significant | [7] |
Signaling Pathways and Mechanisms of Action
Elafibranor exerts its therapeutic effects through the modulation of complex signaling networks. The following diagrams illustrate the key pathways involved.
PPARα/δ Signaling Pathway
Caption: Elafibranor activates PPARα and PPARδ signaling pathways.
Inhibition of NF-κB Inflammatory Pathway
Caption: Elafibranor inhibits the NF-κB inflammatory pathway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in elafibranor research.
Liver Biopsy and Histological Analysis
-
Objective: To assess the histological features of NAFLD/NASH, including steatosis, inflammation, and fibrosis.
-
Procedure:
-
Biopsy Collection: Percutaneous liver biopsies are obtained from patients under local anesthesia.
-
Tissue Fixation and Processing: The tissue is fixed in 10% neutral buffered formalin, processed through graded alcohols and xylene, and embedded in paraffin.
-
Staining: 4-5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition (fibrosis).
-
Histological Scoring: Stained sections are evaluated by a pathologist blinded to the treatment allocation, using a semi-quantitative scoring system such as the NAFLD Activity Score (NAS) and the NASH Clinical Research Network (CRN) fibrosis staging system.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the expression levels of target genes in liver tissue.
-
Procedure:
-
RNA Extraction: Total RNA is extracted from liver biopsy samples or cultured cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Control: RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop), and RNA integrity is assessed using an Agilent Bioanalyzer.
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: The qPCR reaction is performed using a qPCR instrument (e.g., ABI Prism 7900HT) with a SYBR Green or TaqMan-based detection method. Gene-specific primers for target genes (e.g., PPARA, CPT1A, ACOX1, NFKB1) and a housekeeping gene (e.g., GAPDH, ACTB) are used.
-
Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.
-
Western Blotting
-
Objective: To detect and quantify the levels of specific proteins in liver tissue or cell lysates.
-
Procedure:
-
Protein Extraction: Proteins are extracted from liver tissue or cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-p65, IκBα, α-SMA).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin, GAPDH).
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine the in vivo binding of PPARα and PPARδ to the promoter regions of their target genes.
-
Procedure:
-
Cross-linking: Protein-DNA complexes in live cells or tissues are cross-linked using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., PPARα or PPARδ) to immunoprecipitate the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
DNA Analysis: The purified DNA is analyzed by qPCR using primers flanking the putative PPREs in the promoter regions of target genes to quantify the enrichment of these sequences.
-
Experimental Workflow Diagram
References
- 1. What is the mechanism of Elafibranor? [synapse.patsnap.com]
- 2. What is the therapeutic class of Elafibranor? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Beneficial effects of elafibranor on NASH in E3L.CETP mice and differences between mice and men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elafibranor - (GFT505) NASH Treatment - GOLDEN 505 Study & Commentary [natap.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. GENFIT: Announces Results from Interim Analysis of [globenewswire.com]
